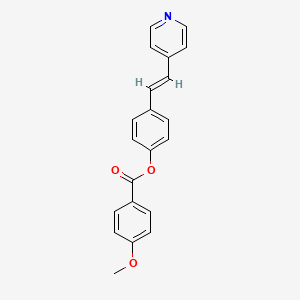

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Descripción

Propiedades

IUPAC Name |

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-24-19-10-6-18(7-11-19)21(23)25-20-8-4-16(5-9-20)2-3-17-12-14-22-15-13-17/h2-15H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWNLUBCJNUQMD-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process:

Formation of the vinylpyridine intermediate: This step involves the reaction of pyridine with a vinyl group under specific conditions to form 2-vinylpyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The vinyl group can be reduced to form saturated derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) for electrophilic substitution or sodium hydride (NaH) for nucleophilic substitution are commonly used.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymer matrices to enhance their properties, such as electrical conductivity and mechanical strength.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate depends on its specific application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Materials Science: The compound can enhance the properties of polymer matrices through interactions at the molecular level, improving conductivity or mechanical strength.

Comparación Con Compuestos Similares

Similar Compounds

2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine structure and have been studied for their potential biological activities.

Pyridine and thienopyridine derivatives: These compounds exhibit antimicrobial activity and have been synthesized for various applications.

Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are being developed as targeted kinase inhibitors for therapeutic use.

Uniqueness

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its vinyl group and methoxybenzoate ester provide distinct reactivity and properties compared to other similar compounds.

Actividad Biológica

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, a compound belonging to the stilbene class, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Pyridine ring : Contributes to its biological activity.

- Vinyl group : Enhances reactivity.

- Methoxybenzoate ester : Imparts unique chemical properties.

The molecular formula is with a molecular weight of 331.4 g/mol, which positions it as a potential candidate for various medicinal applications.

The biological activity of this compound is attributed to its interaction with multiple molecular targets. Key mechanisms include:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways, contributing to its therapeutic effects.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing cellular responses .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have shown it to be effective against various pathogens, including:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to strong |

| Gram-negative bacteria | Moderate |

| Fungi | Moderate |

The compound's mechanism includes disrupting bacterial cell membranes and inhibiting efflux pumps, enhancing its efficacy against resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Similar stilbene derivatives have been documented to induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Prevents cancer cell proliferation.

- Induction of Apoptosis : Triggers programmed cell death in malignant cells.

In vitro studies have shown promising results against various cancer cell lines, indicating further exploration is warranted .

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of several compounds, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin . -

Anticancer Research :

In a series of experiments involving human cancer cell lines, this compound was found to reduce cell viability significantly. The compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via a Heck coupling reaction between 4-vinylpyridine and a substituted phenyl benzoate precursor. To ensure E-stereochemistry, reaction conditions (e.g., palladium catalysts, base, and solvent polarity) are optimized. Characterization via NMR coupling constants (e.g., for trans-vinyl protons) and NOESY spectroscopy confirms stereochemical integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- and NMR : Assign vinyl protons (δ ~6.5–7.5 ppm) and aromatic regions (δ ~7.0–8.5 ppm) to confirm substitution patterns.

- IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm) and methoxy C-O bonds (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., ) .

Q. How is the compound’s solubility and stability evaluated for in vitro studies?

- Methodological Answer : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (hexane) via UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 24–72 hours using HPLC to detect degradation products .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

- Methodological Answer : Low yields (e.g., <40%) often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Optimization : Use Pd(OAc) with bulky phosphine ligands (e.g., PPh) to enhance regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 minutes vs. 24 hours conventional) .

Q. What computational methods predict the compound’s electronic properties for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge-transfer potential. Molecular docking simulations evaluate interactions with biological targets (e.g., enzymes) by analyzing binding energies and π-π stacking with pyridinyl groups .

Q. How do substituent variations on the phenyl ring affect biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., replacing methoxy with hydroxyl or nitro groups). Bioassays (e.g., antimicrobial MIC tests) reveal that electron-donating groups (e.g., -OCH) enhance membrane permeability, while electron-withdrawing groups reduce activity .

Q. What experimental evidence resolves contradictions in reported thermal stability data?

- Methodological Answer : Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres identifies decomposition pathways. Conflicting data may arise from impurities; recrystallization (e.g., using ethyl acetate/hexane) and DSC (Differential Scanning Calorimetry) clarify melting points and phase transitions .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies in yields or spectral data may stem from varying synthetic protocols or impurities. Cross-validate with multiple characterization techniques.

- Advanced Applications : Prioritize computational modeling (DFT, molecular dynamics) to guide experimental design for material science or drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.